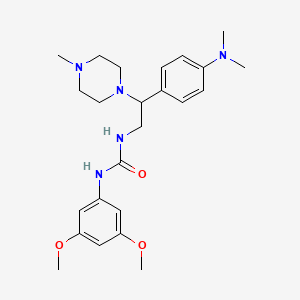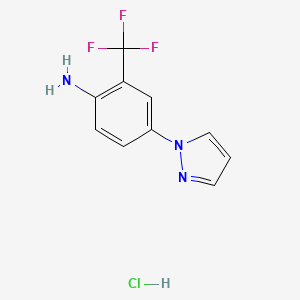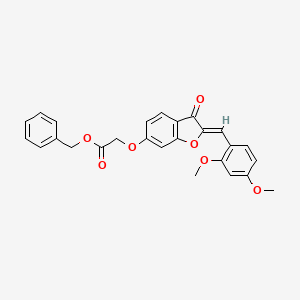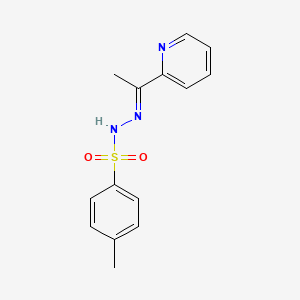
2-Acetylpyridine p-toluensulfonylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Acetylpyridine p-toluensulfonylhydrazone is a chemical compound with the molecular formula C14H15N3O2S . It has a molecular weight of 289.36 . The IUPAC name for this compound is 4-methyl-N’-[(E)-1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide .
Molecular Structure Analysis
The molecule contains a total of 36 bonds, including 21 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 sulfonamide (thio-/dithio-), and 1 Pyridine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.36 . It should be stored in a refrigerated environment .Scientific Research Applications
Metal Ion Extraction
2-Acetylpyridine p-toluensulfonylhydrazone (APSH-H) has been studied for its efficiency in extracting metal ions, particularly the ions of late 3d-elements like nickel(II) and cobalt(II). Its structure forms 1,2-complexes, showing notable differences in pH values compared to other extractants, which is significant in metal extraction processes (Döring et al., 1988).
Chemical Synthesis and Bioactivity
2-Acetylpyridine serves as a precursor in the synthesis of various compounds with potential biological applications. Its derivatives have been used in the synthesis of imines complexes, which model metal-containing sites in metalloproteins and enzymes. This has implications in the development of medicinal chemistry, particularly in cancer diagnosis and treatment (H. Ali, 2012).
Antimicrobial Properties
Studies have shown that 2-acetylpyridine derivatives, such as 2-acetylpyridine-(4-phenylthiosemicarbazone) and its metal complexes, exhibit significant antibacterial and antifungal activities. This highlights their potential use in developing new antimicrobial agents (Offiong & Martelli, 1992).
Asymmetric Synthesis Catalyst
A chiral Ru(II) complex using 2-acetylpyridine has been developed as an efficient catalyst for asymmetric transfer hydrogenation. This catalysis results in high yields and enantioselectivity, important for the production of optically active compounds (Okano, Murata, & Ikariya, 2000).
Antimalarial Properties
2-Acetylpyridine thiosemicarbazones and their derivatives have shown potential as antimalarial agents. Their structure, particularly the presence of a 2-pyridylethylidene group, significantly contributes to their antimalarial activity (Klayman et al., 1979).
Antileukemic and Antitrypanosomal Effects
These compounds, when complexed with transition metals, demonstrate enhanced antileukemic properties and reduced antimalarial activity. They also exhibit notable activity against Trypanosoma rhodesiense, suggesting potential in treating trypanosomiasis (Scovill, Klayman, & Franchino, 1982; Casero et al., 1980).
properties
IUPAC Name |
4-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-11-6-8-13(9-7-11)20(18,19)17-16-12(2)14-5-3-4-10-15-14/h3-10,17H,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXKEXQWKKRQNS-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431291.png)
![(3-{[1-(6-Fluoro-5-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B2431292.png)
![2-(4-chlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2431293.png)
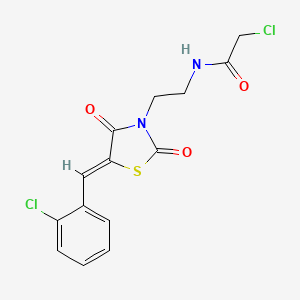
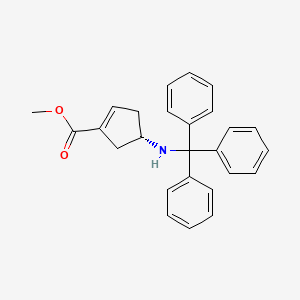
![8-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2431297.png)
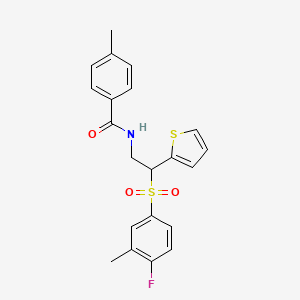
![5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide](/img/structure/B2431300.png)

